2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide
CAS No.: 347366-60-3
Cat. No.: VC21411881
Molecular Formula: C20H25NO2
Molecular Weight: 311.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 347366-60-3 |
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Molecular Formula | C20H25NO2 |
Molecular Weight | 311.4g/mol |
IUPAC Name | 2-(3-methyl-4-propan-2-ylphenoxy)-N-(1-phenylethyl)acetamide |
Standard InChI | InChI=1S/C20H25NO2/c1-14(2)19-11-10-18(12-15(19)3)23-13-20(22)21-16(4)17-8-6-5-7-9-17/h5-12,14,16H,13H2,1-4H3,(H,21,22) |
Standard InChI Key | YVVKFYFGVBEUFJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C |
Canonical SMILES | CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)C(C)C |
Introduction
2-(4-Isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide is a synthetic organic compound belonging to the class of phenoxyacetamides. Its chemical structure combines an acetamide backbone with a phenoxy group substituted by isopropyl and methyl groups, as well as a phenylethylamine moiety. This compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its structural properties.
Synthesis
The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-(1-phenylethyl)acetamide typically involves:
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Preparation of the Phenoxy Intermediate:
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Reacting 4-isopropyl-3-methylphenol with an appropriate alkylating agent (e.g., chloroacetyl chloride) under basic conditions to yield the phenoxyacetate intermediate.
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Amidation Reaction:
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The intermediate is further reacted with (R)- or (S)-1-phenylethylamine to form the final acetamide product.
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This two-step process ensures high yields and purity of the target compound.
Structural Characterization
The structure of the compound has been confirmed using various spectroscopic techniques:
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Infrared (IR) Spectroscopy:
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Characteristic peaks include:
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Amide C=O stretch (~1650 cm⁻¹).
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Aromatic C-H stretch (~3000 cm⁻¹).
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals corresponding to aromatic protons, aliphatic CH groups, and the amide NH group.
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¹³C NMR: Peaks for carbon atoms in aromatic rings, carbonyl group, and aliphatic chains.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 311 confirms the molecular weight.
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Potential Applications
The compound’s structural framework makes it a candidate for various applications:
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Pharmacological Research:
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Molecular Docking Studies:
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Preliminary computational studies indicate that it may interact with enzyme targets such as cyclooxygenase or lipoxygenase, warranting further exploration.
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Synthetic Intermediate:
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Its modular structure allows for derivatization, making it useful in creating analogs for structure-activity relationship (SAR) studies.
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